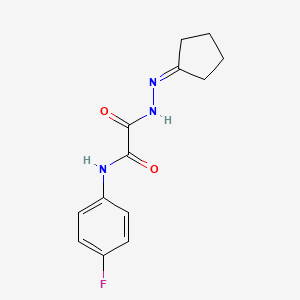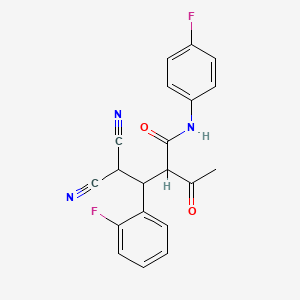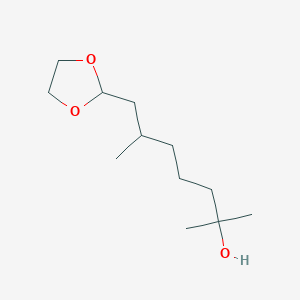
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. This compound belongs to the class of lipoate analogs and has shown promising results in preclinical and clinical trials as a potential treatment for various types of cancer.
作用機序
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide works by disrupting the energy metabolism of cancer cells. It inhibits the activity of PDH and KGDH, which are enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, respectively. This leads to a decrease in ATP production and an increase in ROS production, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell lines, including pancreatic cancer, breast cancer, and leukemia. 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical and clinical trials. However, there are also limitations to using 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. One area of focus is the development of new analogs with improved potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. Additionally, there is ongoing research on the use of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in different types of cancer.
合成法
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide is synthesized by reacting 2-cyclopentylidenehydrazinecarboxamide with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in high yield and purity.
科学的研究の応用
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are crucial for energy production in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in apoptosis of cancer cells.
特性
IUPAC Name |
N'-(cyclopentylideneamino)-N-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-9-5-7-10(8-6-9)15-12(18)13(19)17-16-11-3-1-2-4-11/h5-8H,1-4H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMBSHQTLODMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-N-(4-fluorophenyl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)



![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
